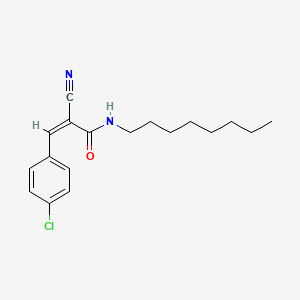

(Z)-3-(4-Chlorophenyl)-2-cyano-N-octylprop-2-enamide

Description

Properties

IUPAC Name |

(Z)-3-(4-chlorophenyl)-2-cyano-N-octylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23ClN2O/c1-2-3-4-5-6-7-12-21-18(22)16(14-20)13-15-8-10-17(19)11-9-15/h8-11,13H,2-7,12H2,1H3,(H,21,22)/b16-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJPHHFVBPMDCX-SSZFMOIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)C(=CC1=CC=C(C=C1)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCNC(=O)/C(=C\C1=CC=C(C=C1)Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(4-Chlorophenyl)-2-cyano-N-octylprop-2-enamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chemical Formula : CHClN

- Molecular Weight : 274.76 g/mol

- Functional Groups : Contains a cyano group, a chlorophenyl moiety, and an octyl chain.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that the compound possesses significant antimicrobial properties against a range of pathogens. For instance, it has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

- Anti-inflammatory Properties : The compound has been investigated for its potential to modulate inflammatory pathways. Preliminary data suggest it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in experimental models.

- Anticancer Effects : There is emerging evidence supporting the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes such as proliferation and apoptosis.

- Receptor Interaction : It is hypothesized that this compound interacts with receptors involved in inflammatory responses and cancer progression.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 5-acetyl-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione | Antimicrobial, anticancer | Enzyme inhibition |

| 3-(4-chlorophenyl)-2-cyano-N-(2-(4-morpholinyl)ethyl)acrylamide | Anticancer | Receptor modulation |

| 2-cyano-3-(4-hydroxyphenyl)-N-(4-methoxybenzyl)prop-2-enamide | Antioxidant, anti-inflammatory | Free radical scavenging |

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

- Anti-inflammatory Effects : In an animal model of arthritis, treatment with this compound resulted in a significant reduction in paw swelling and levels of inflammatory markers such as TNF-alpha and IL-6.

- Cancer Cell Apoptosis : Research published in Cancer Letters indicated that this compound induced apoptosis in breast cancer cell lines through mitochondrial pathway activation, leading to increased caspase activity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations:

- Substituent Effects : The N-octylamide group in the target compound distinguishes it from shorter-chain analogs (e.g., ethyl ester in ), likely enhancing lipophilicity and thermal stability.

- Electronic Properties: The cyano group’s electron-withdrawing nature may promote conjugation in the α,β-unsaturated system, similar to chromone-based compounds in , which are studied for optical applications .

- Stereochemical Influence : The Z-configuration, shared with ’s compound, may lead to distinct molecular packing and reactivity compared to E-isomers.

Q & A

Q. What are the common synthetic routes for (Z)-3-(4-Chlorophenyl)-2-cyano-N-octylprop-2-enamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with condensation between a 4-chlorophenyl precursor and a cyanoacetamide derivative. Key steps include:

- Knoevenagel condensation : Reacting 4-chlorobenzaldehyde derivatives with cyanoacetamide in the presence of a base (e.g., piperidine or pyridine) to form the α,β-unsaturated nitrile core .

- N-alkylation : Introducing the octyl group via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and polar aprotic solvents like DMF .

Optimization focuses on temperature control (60–80°C), solvent selection (ethanol or methanol for solubility), and catalyst use (e.g., Lewis acids for yield improvement) . Purity is monitored via TLC and NMR .

Q. Which spectroscopic and crystallographic methods are essential for confirming the structure of this compound?

- NMR spectroscopy : H and C NMR identify hydrogen/carbon environments, with characteristic peaks for the Z-configuration (e.g., deshielded olefinic protons at δ 7.5–8.0 ppm) .

- X-ray crystallography : Single-crystal analysis resolves stereochemistry and bond lengths. SHELXL () refines data, while ORTEP-3 generates thermal ellipsoid plots . Example parameters: monoclinic space group , Å, Å, Å, β = 111.6° .

- IR and MS : Confirm functional groups (C≡N stretch ~2200 cm) and molecular weight ([M+H] expected m/z) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental data (e.g., NMR vs. X-ray) for this compound?

Discrepancies may arise from dynamic processes (e.g., rotational isomerism) or crystal-packing effects. Strategies include:

- Variable-temperature NMR : Detect conformational changes by observing peak splitting at low temperatures .

- Hirshfeld surface analysis : Compare intermolecular interactions in the crystal lattice with solution-phase data .

- DFT calculations : Simulate NMR chemical shifts and compare with experimental values to validate the proposed structure .

Q. What methodologies are recommended for studying the compound’s interaction with biological targets?

- Enzyme inhibition assays : Use purified enzymes (e.g., kinases or proteases) with IC determination via fluorometric or colorimetric substrates. Dose-response curves (0.1–100 μM) assess potency .

- Molecular docking : Employ software like AutoDock Vina to predict binding modes, validated by mutagenesis studies or SPR (surface plasmon resonance) for affinity measurements .

- In vitro cytotoxicity : Screen against cell lines (e.g., MTT assay) with controls for solvent effects .

Q. How can reaction conditions be optimized to suppress side products during synthesis?

- Byproduct analysis : Use LC-MS to identify impurities (e.g., E-isomers or hydrolysis products) .

- Catalyst screening : Test palladium on carbon for selective reductions or TEMPO for controlled oxidations .

- Solvent engineering : Switch to THF or dichloromethane to minimize polar side reactions. Additives like molecular sieves can sequester water in moisture-sensitive steps .

Q. What strategies are effective in crystallizing this compound for high-resolution structural analysis?

- Solvent diffusion : Layer hexane over a saturated DCM solution to induce slow crystallization .

- Cryocooling : Use liquid nitrogen to stabilize crystals during X-ray data collection, reducing thermal motion artifacts .

- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to model overlapping lattices, ensuring .

Q. How can computational methods complement experimental studies of this compound’s reactivity?

- DFT-based mechanistic studies : Calculate activation energies for key steps (e.g., cyclization or nucleophilic attack) using Gaussian09 at the B3LYP/6-31G(d) level .

- MD simulations : Probe solvation effects on reaction pathways in explicit solvent models (e.g., water or methanol) .

- QSPR models : Correlate substituent effects (e.g., Cl vs. F) with biological activity using partial least squares regression .

Q. What purification techniques are most effective for isolating high-purity (>98%) (Z)-isomer?

- Flash chromatography : Use silica gel with gradient elution (hexane/EtOAc 8:2 to 6:4) to separate Z/E isomers .

- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) based on solubility differences .

- HPLC : Employ chiral columns (e.g., Chiralpak IA) with isopropanol/hexane mobile phases for enantiomeric resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.